

"efficacy of Tetrahydro-2H-thiopyran-4-amine containing compounds in biological assays"

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Compound of Interest

Compound Name: *Tetrahydro-2H-thiopyran-4-amine hydrochloride*

Cat. No.: *B153540*

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Efficacy of Tetrahydro-2H-thiopyran-4-amine Containing Compounds: A Comparative Guide

The tetrahydro-2H-thiopyran-4-amine scaffold is a significant structural motif in medicinal chemistry, recognized for its role as a versatile building block in the development of novel therapeutic agents. Its unique three-dimensional conformation and the presence of a sulfur atom allow for favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities.^[1] Derivatives incorporating this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.^{[1][2]}

This guide provides an objective comparison of the biological efficacy of various compounds containing the tetrahydro-2H-thiopyran core, supported by quantitative data from referenced studies. It includes detailed experimental methodologies for key biological assays and visual diagrams of relevant signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Comparative Efficacy Data

The biological activity of tetrahydro-2H-thiopyran derivatives varies significantly based on their substitution patterns. The following tables summarize the quantitative efficacy data from various studies, focusing on anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Tetrahydro-2H-thiopyran Derivatives

Compound ID	Derivative Class	Target Cell Line	Efficacy (IC ₅₀)	Reference
S-16	Bis-oxidized thiopyran	H1975 (Non-small cell lung cancer)	3.14 μ M	[3]
		A549 (Non-small cell lung cancer)	4.00 μ M	[3]
		MCF-7 (Breast cancer)	0.62 μ M	[3]

| Compound 3.10 | Thiopyrano[2,3-d]thiazole | Panel of various cancer cell lines | 0.6 - 5.98 μ M | [4] |

Table 2: Antimicrobial Activity of Tetrahydro-2H-thiopyran Derivatives

Compound ID	Derivative Class	Target Microorganism	Efficacy (MIC)	Reference
Various Analogs	Thiopyrano[2,3-d]thiazoles	Staphylococcus aureus	3.13 - 6.25 μ g/mL	[5]
	(3c, 3e, 3f, 3g, 3k, 3l, 3p)	Bacillus subtilis	3.13 - 6.25 μ g/mL	[5]
		Candida albicans	3.13 - 6.25 μ g/mL	[5]

| Pyrazole Derivative | Tetrahydrothiopyran-4-one | Bacillus subtilis | Effective growth inhibitor | [6] |

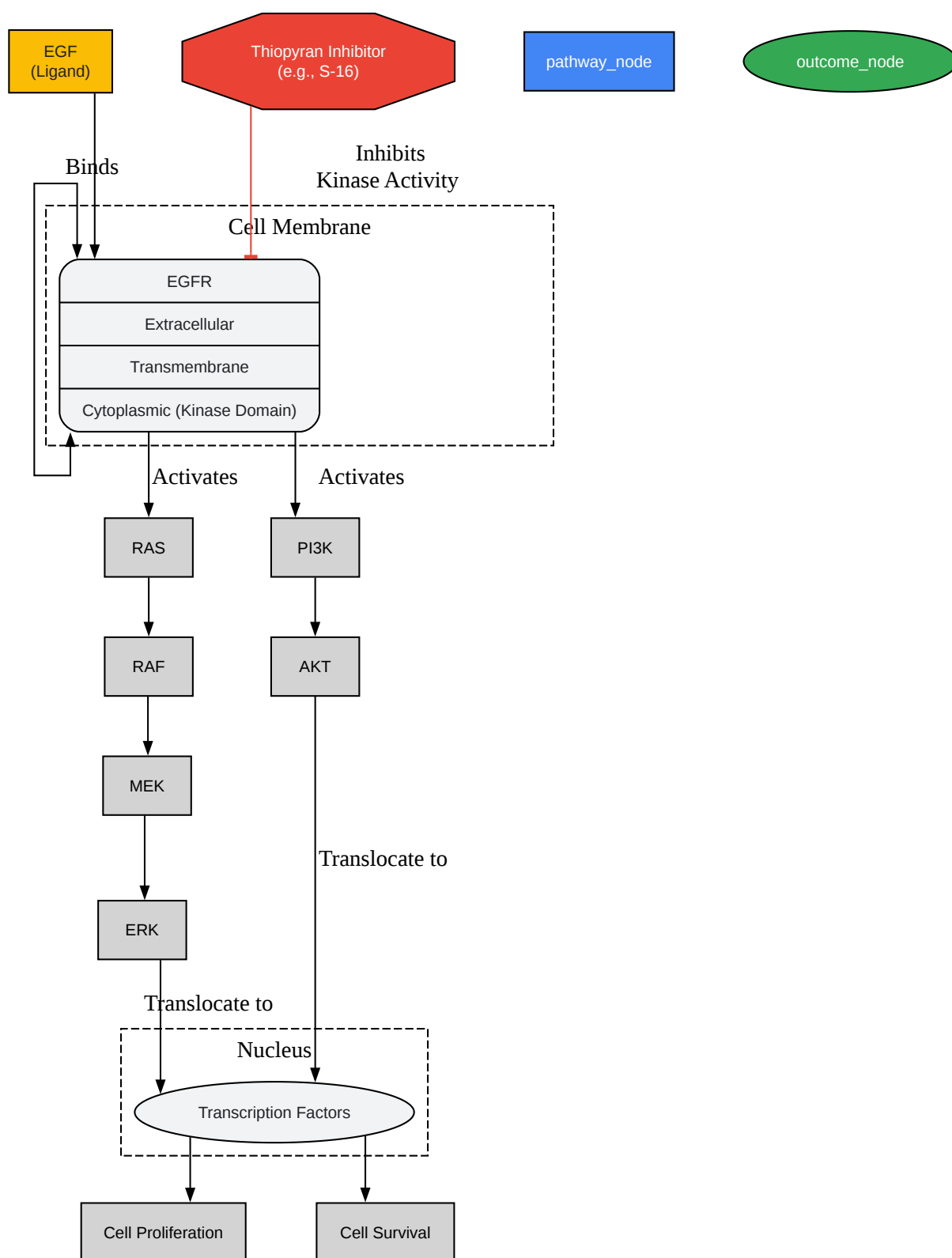
Signaling Pathways and Mechanisms of Action

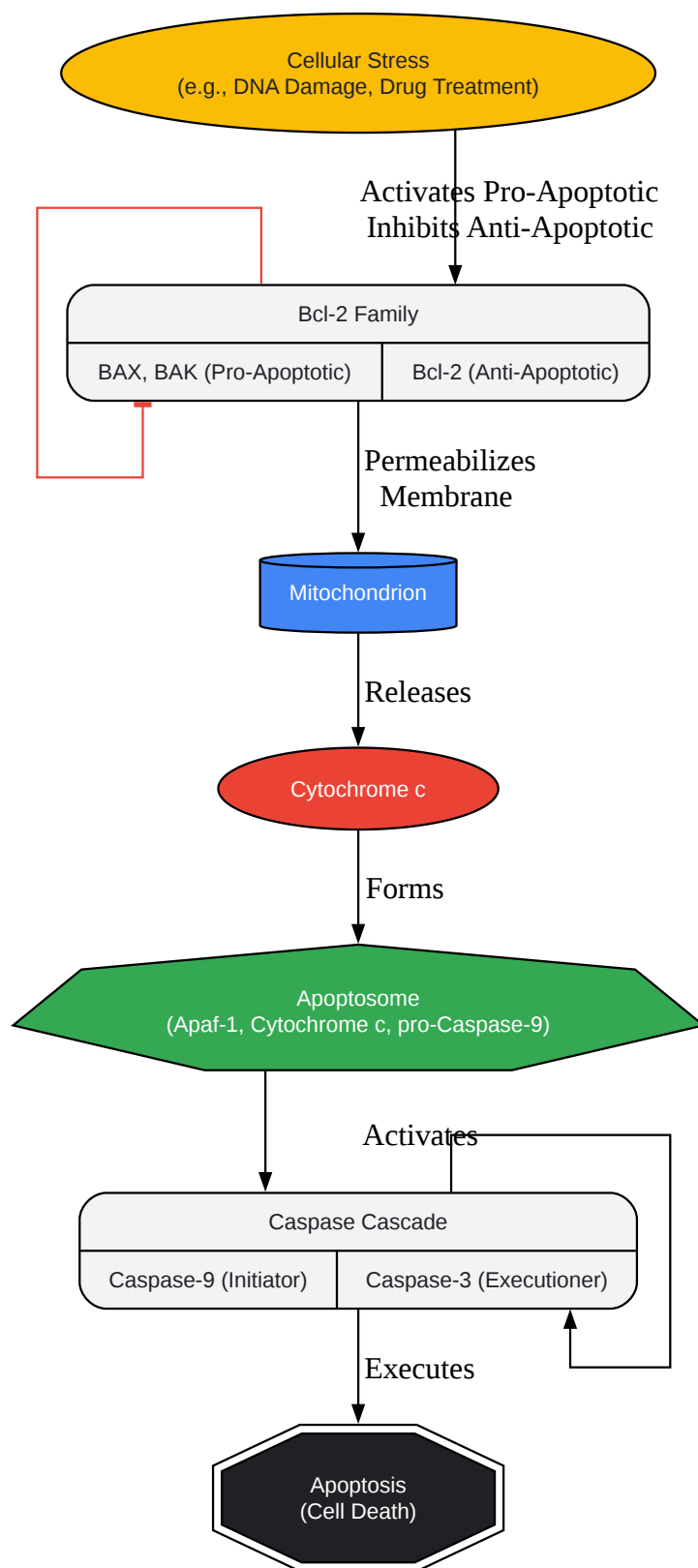
Understanding the mechanism of action is crucial for drug development. Several thiopyran derivatives exert their effects by modulating key cellular signaling pathways, such as the EGFR

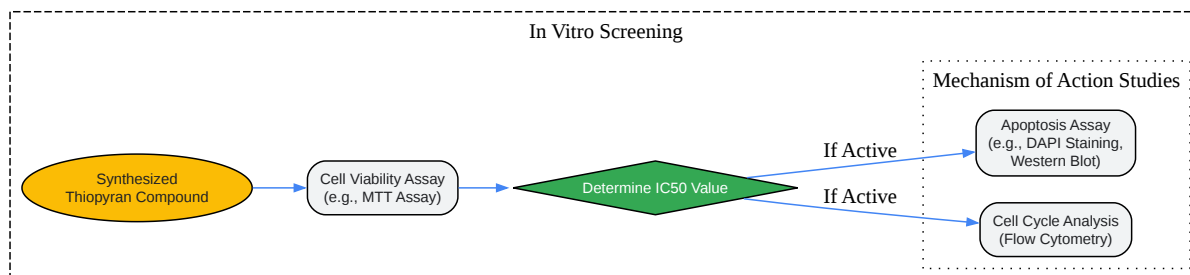
pathway in cancer and the intrinsic apoptosis pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[7] These pathways are critical for regulating cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3] Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and halting the downstream pro-survival signals.[9] Compound S-16, a bis-oxidized thiopyran derivative, has been identified as a potential anti-tumor agent targeting the EGFR protein.[3]







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